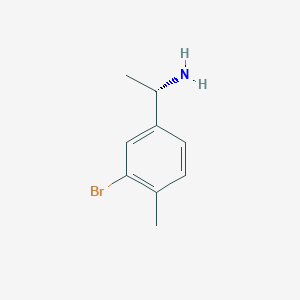

(S)-1-(3-Bromo-4-methylphenyl)ethan-1-amine

Description

(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-4-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |

InChI Key |

QZOVGJPADSENQV-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 4-methylacetophenone followed by reductive amination. The reaction conditions typically include:

Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.

Reductive Amination: The brominated product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to obtain (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylphenylethan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a base.

Major Products

Oxidation: Imines or nitriles.

Reduction: 4-methylphenylethan-1-amine.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine

- (1S)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine

- (1S)-3-(methylsulfanyl)-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Uniqueness

(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

(S)-1-(3-Bromo-4-methylphenyl)ethan-1-amine, also known as a brominated phenyl ethylamine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : CHBrN

- Molecular Weight : 213.09 g/mol

- CAS Number : 40180-80-1

- Solubility : Soluble in water with a solubility of approximately 0.143 mg/ml .

This compound interacts with various biological targets, particularly neurotransmitter receptors. The presence of the bromine atom at the meta position and the methyl group at the para position on the phenyl ring enhances its lipophilicity, potentially increasing its bioavailability and receptor binding affinity. It is hypothesized to modulate neurotransmitter systems, especially those involving dopamine and serotonin, which are crucial for various neurological functions .

Neurotransmitter Modulation

Research indicates that compounds structurally similar to this compound have shown promising activity in modulating neurotransmitter systems. Specifically, studies suggest that such compounds may act as agonists or antagonists at dopamine and serotonin receptors, which are vital in treating neurological disorders such as depression and schizophrenia .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the effects of this compound on various biological systems:

Case Study 1: Dopaminergic Activity

A study investigating the dopaminergic activity of this compound found that it selectively binds to D2-like receptors. This binding affinity suggests potential therapeutic applications in treating conditions characterized by dopaminergic dysregulation, such as Parkinson's disease and schizophrenia.

Case Study 2: Serotonergic Effects

Another study focused on the serotonergic effects of this compound indicated that it may enhance serotonin release in synaptic clefts, leading to improved mood and reduced anxiety symptoms in animal models. This finding aligns with its proposed use in treating depression-related disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromo-4-methylphenyl)pentan-1-amine | CHBrN | Longer carbon chain; different pharmacological profile |

| 1-(3-Chlorophenyl)ethan-1-amine | CHClN | Chlorine instead of bromine; altered reactivity |

| 1-(3-Bromo-5-methylphenyl)ethan-1-amine | CHBrN | Bromine at a different position; distinct biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.